molecular formula C22H21ClFN7 B14975551 N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14975551
M. Wt: 437.9 g/mol
InChI Key: URPPRXQEVDSMHC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with chlorophenyl and fluorophenyl groups, and a piperazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The piperazine ring is then incorporated via nucleophilic substitution. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • Cetirizine Related Compound G
  • 4-(4-amino-3-fluorophenyl)morpholin-3-one

Uniqueness

N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21ClFN7

Molecular Weight

437.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClFN7/c1-29-21-19(14-25-29)20(26-17-4-2-3-15(23)13-17)27-22(28-21)31-11-9-30(10-12-31)18-7-5-16(24)6-8-18/h2-8,13-14H,9-12H2,1H3,(H,26,27,28)

InChI Key

URPPRXQEVDSMHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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